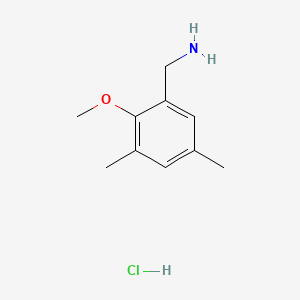
2-(4-Nitrophenyl)hydrazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-nitrophenyl)amino]thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as organic synthesis, pharmaceuticals, and industrial applications .
Vorbereitungsmethoden
The synthesis of [(4-nitrophenyl)amino]thiourea typically involves the reaction of 4-nitroaniline with thiourea under specific conditions. One common method includes the refluxing of 4-nitroaniline with thiourea in the presence of a suitable solvent such as ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
[(4-nitrophenyl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: It can undergo nucleophilic substitution reactions where the thiourea moiety is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Wissenschaftliche Forschungsanwendungen
[(4-nitrophenyl)amino]thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It exhibits antibacterial, antioxidant, and anticancer properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications.
Industry: It is used in the production of dyes, elastomers, and other industrial products
Wirkmechanismus
The mechanism of action of [(4-nitrophenyl)amino]thiourea involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties are linked to its ability to induce apoptosis in cancer cells. The compound interacts with various cellular pathways, including oxidative stress pathways and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
[(4-nitrophenyl)amino]thiourea can be compared with other thiourea derivatives such as:
Thiourea: The parent compound with a simpler structure.
N-phenylthiourea: Similar structure but with a phenyl group instead of a nitrophenyl group.
N,N’-diphenylthiourea: Contains two phenyl groups. [(4-nitrophenyl)amino]thiourea is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6219-50-7 |
|---|---|
Molekularformel |
C7H8N4O2S |
Molekulargewicht |
212.23 g/mol |
IUPAC-Name |
(4-nitroanilino)thiourea |
InChI |
InChI=1S/C7H8N4O2S/c8-7(14)10-9-5-1-3-6(4-2-5)11(12)13/h1-4,9H,(H3,8,10,14) |
InChI-Schlüssel |
JJRWANIPJUWNPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NNC(=S)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B13481323.png)


![tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate](/img/structure/B13481341.png)
![2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride](/img/structure/B13481346.png)
![1-[(4-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13481349.png)
![benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate](/img/structure/B13481351.png)






